molecular formula C4H7ClFN3 B2702263 (5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride CAS No. 2306260-91-1

(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride

Cat. No.: B2702263
CAS No.: 2306260-91-1
M. Wt: 151.57
InChI Key: WLDOUGCTYZTBLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One common method involves a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .


Chemical Reactions Analysis

Pyrazole derivatives can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives .

Scientific Research Applications

Antipsychotic Potential

A study explored the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which, like antipsychotics, reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors, suggesting a novel antipsychotic-like profile without typical side effects associated with dopamine receptor interaction (Wise et al., 1987).

Alzheimer's Disease Treatment

Another research highlighted the synthesis of 3-aryl-1-phenyl-1H-pyrazole derivatives showing promising in vitro inhibitory activities against mice acetylcholinesterase (AChE) and monoamine oxidase (MAO), suggesting potential for treating Alzheimer's disease due to their good AChE and selective MAO-B inhibitory activities (Kumar et al., 2013).

Synthetic Methodology Development

Research into the synthesis of 3-amino-4-fluoropyrazoles has been conducted to develop new methods for creating fluorinated pyrazoles with additional functional groups, offering considerable interest as building blocks in medicinal chemistry due to their potential for further functionalization (Surmont et al., 2011).

Serotonin Receptor Agonists for Antidepressant Activity

A study on novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives highlighted their design as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed significant selectivity and antidepressant-like activity, suggesting their promise as new antidepressant drug candidates (Sniecikowska et al., 2019).

Charge-Transfer Chemistry

Investigation into the charge-transfer (CT) chemistry of fluorine-containing pyrazoline derivatives has been conducted, revealing insights into their complexation with π-acceptors. This study provides foundational knowledge for future applications in materials science and organic electronics (Adam et al., 2021).

Mechanism of Action

Properties

IUPAC Name

(3-fluoro-1H-pyrazol-5-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FN3.ClH/c5-4-1-3(2-6)7-8-4;/h1H,2,6H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDOUGCTYZTBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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